β-Adrenergic Receptor Stereoselective Potency
In direct comparative studies using human β₁-, β₂-, and β₃-adrenergic receptors expressed in Chinese hamster ovary cells, 1R,2S-ephedrine (the stereoisomer present in L-(-)-ephedrine hemihydrate) demonstrated substantially greater potency than its enantiomer 1S,2R-ephedrine. At β₁-AR, the EC₅₀ of 1R,2S-ephedrine was 0.5 μM with a maximal response of 68% relative to isoproterenol, while 1S,2R-ephedrine required a 144-fold higher concentration (EC₅₀ = 72 μM) to achieve a comparable 66% maximal response [1]. At β₂-AR, the potency difference was even more pronounced: 1R,2S-ephedrine (EC₅₀ = 0.36 μM, 78% maximal response) was 294-fold more potent than 1S,2R-ephedrine (EC₅₀ = 106 μM, 22% maximal response) [1].
| Evidence Dimension | Functional agonism at human β-adrenergic receptors (EC₅₀ and maximal response) |
|---|---|
| Target Compound Data | β₁-AR: EC₅₀ = 0.5 μM, 68% maximal; β₂-AR: EC₅₀ = 0.36 μM, 78% maximal; β₃-AR: EC₅₀ = 45 μM, 31% maximal |
| Comparator Or Baseline | 1S,2R-Ephedrine: β₁-AR: EC₅₀ = 72 μM, 66% maximal; β₂-AR: EC₅₀ = 106 μM, 22% maximal; β₃-AR: no significant agonist activity |
| Quantified Difference | 144-fold more potent at β₁-AR; 294-fold more potent at β₂-AR; exclusive partial agonist activity at β₃-AR (31% maximal response) |
| Conditions | Human β₁-, β₂-, and β₃-adrenergic receptors expressed in Chinese hamster ovary cells; adenylyl cyclase activity measured via luciferase reporter gene assay |
Why This Matters
For researchers studying β-adrenergic signaling or screening adrenergic ligands, the 144- to 294-fold potency difference means that using the incorrect enantiomer would require supra-physiological concentrations that alter the pharmacological profile and confound interpretation of receptor subtype selectivity.
- [1] Vansal SS, Feller DR. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes. J Pharmacol Exp Ther. 1999;290(2):747-754. View Source
